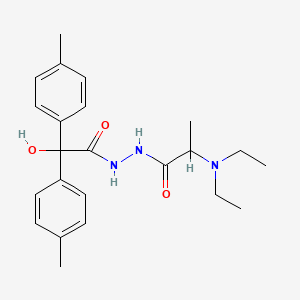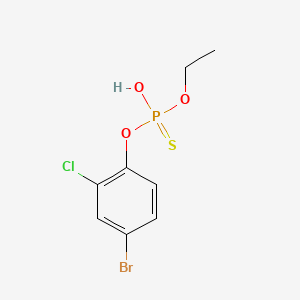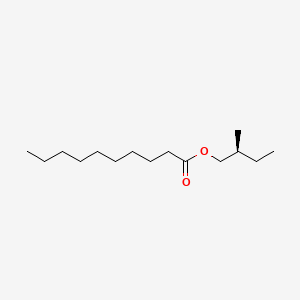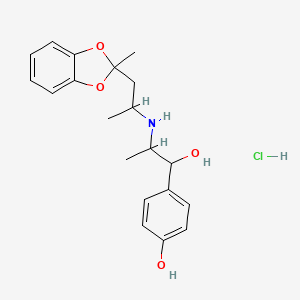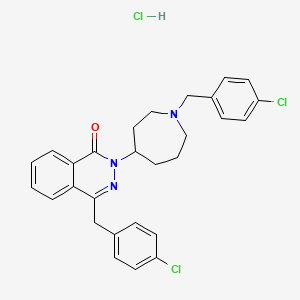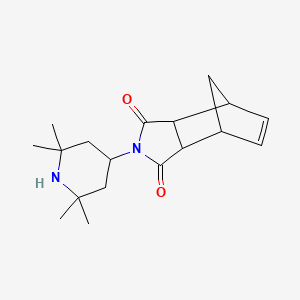
1,2,3,6-Tetrahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)-3,6-methanophthalimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,6-Tetrahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)-3,6-methanophthalimide is a complex organic compound It is characterized by its unique structure, which includes a tetrahydro ring system and a piperidyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6-Tetrahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)-3,6-methanophthalimide typically involves multiple steps. The starting materials and reagents are carefully chosen to ensure the correct formation of the desired product. Common synthetic routes may include:
Cyclization reactions: To form the tetrahydro ring system.
Substitution reactions: To introduce the piperidyl group.
Purification steps: Such as recrystallization or chromatography to isolate the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
化学反応の分析
Types of Reactions
1,2,3,6-Tetrahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)-3,6-methanophthalimide can undergo various chemical reactions, including:
Oxidation: Where the compound is exposed to oxidizing agents to form new products.
Reduction: Involving reducing agents to modify the compound’s structure.
Substitution: Where specific atoms or groups in the compound are replaced with others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: To facilitate specific reactions, such as palladium on carbon for hydrogenation.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying interactions with biological molecules and potential therapeutic effects.
Medicine: Investigating its potential as a drug candidate or in drug delivery systems.
Industry: As a precursor for manufacturing specialized materials or chemicals.
作用機序
The mechanism by which 1,2,3,6-Tetrahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)-3,6-methanophthalimide exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Modulating their activity to produce desired biological effects.
Receptors: Binding to receptor sites to trigger or inhibit specific cellular responses.
Pathways: Affecting biochemical pathways to alter physiological processes.
類似化合物との比較
Similar Compounds
1,2,3,6-Tetrahydro-3,6-methanophthalimide: Lacks the piperidyl group, which may affect its reactivity and applications.
N-(2,2,6,6-Tetramethyl-4-piperidyl)phthalimide: Similar structure but different ring system, leading to distinct properties.
Uniqueness
1,2,3,6-Tetrahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)-3,6-methanophthalimide is unique due to its combination of a tetrahydro ring system and a piperidyl group
特性
CAS番号 |
79720-27-7 |
|---|---|
分子式 |
C18H26N2O2 |
分子量 |
302.4 g/mol |
IUPAC名 |
4-(2,2,6,6-tetramethylpiperidin-4-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C18H26N2O2/c1-17(2)8-12(9-18(3,4)19-17)20-15(21)13-10-5-6-11(7-10)14(13)16(20)22/h5-6,10-14,19H,7-9H2,1-4H3 |
InChIキー |
YTDXLXHIGICVGI-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CC(N1)(C)C)N2C(=O)C3C4CC(C3C2=O)C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-Benzyl-4,5-dihydro-1-[3-[(1-oxotetradecyl)amino]propyl]-2-tridecyl-1H-imidazolium chloride](/img/structure/B12703679.png)

